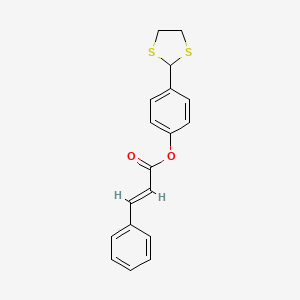
4-(1,3-dithiolan-2-yl)phenyl (2E)-3-phenyl-2-propenoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 4-(1,3-dithiolan-2-yl)phenyl (2E)-3-phenyl-2-propenoate is a chemical that features a 1,3-dithiolan ring, which is a five-membered sulfur-containing heterocycle, attached to a phenyl group. This structure is of interest due to its potential reactivity and the presence of sulfur, which can lead to various chemical transformations and applications in coordination chemistry.
Synthesis Analysis
The synthesis of related sulfur-containing ligands has been explored in the literature. For instance, the sensitized photooxidation of 4-phenyl-1,2-dithiolane leads to the formation of 4-phenyl-1,2-dithiolane-1-oxide and 4-phenyl-1,2-dithiolane-2-dioxide when reacted with singlet oxygen. The chemical oxidation using H2O2/HOAc yields 4-phenyl-1,2-dithiolane-1-oxide with high diastereoselectivity . These findings suggest that the synthesis of sulfur-containing compounds can be achieved through both photooxidation and chemical oxidation methods.
Molecular Structure Analysis
The molecular structure of sulfur-containing ligands like those derived from 4-phenyl-1,2-dithiolane is characterized by the presence of sulfur atoms which can significantly influence the reactivity and stability of the compounds. The cyclic thiosulfinate structure, for example, is a stable five-membered ring that can participate in coordination chemistry .
Chemical Reactions Analysis
The reactivity of these sulfur-containing ligands is highlighted by their ability to undergo oxidative addition. For example, the oxidative addition of 4-phenyl-1,2-dithiolane to platinum(0) compounds leads to the formation of 3-phenyl-propane dithiolato complexes. These complexes can further react to form bimetallic and monometallic species containing the 3-sulfido-1-(2-phenyl)-propanesulfenato ligand . This demonstrates the versatility of sulfur-containing ligands in forming various metal complexes.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are largely determined by their molecular structure and the presence of sulfur. The spectroscopic data of the compounds provide insights into their properties and the nature of the sulfur-containing ligands. The diastereoselectivity observed in the oxidation reactions also indicates the potential for these compounds to exhibit chirality, which can be an important factor in their physical properties .
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Polymer Science
The synthesis of electroactive polymers through oxidative polycondensation reactions in aqueous alkaline medium using compounds related to "4-(1,3-dithiolan-2-yl)phenyl (2E)-3-phenyl-2-propenoate" has been explored. These polymers exhibit unique electrical and fluorescence properties, making them suitable for applications in organic electronics and sensing technologies (Kaya & Aydın, 2012).
Catalysis
Research into catalysts for chemical transformations, such as copper(I)-catalyzed tandem transformations for the synthesis of 2-(phenylthio)phenols, demonstrates the utility of similar compounds in facilitating complex chemical reactions (Xu, Wan, Mao, & Pan, 2010). These methodologies could potentially be adapted for the synthesis and application of "4-(1,3-dithiolan-2-yl)phenyl (2E)-3-phenyl-2-propenoate" in catalysis.
Corrosion Inhibition
Compounds with structural features similar to "4-(1,3-dithiolan-2-yl)phenyl (2E)-3-phenyl-2-propenoate" have been studied for their corrosion inhibition properties. For example, yttrium 3-(4-nitrophenyl)-2-propenoate has shown potential as an effective corrosion inhibitor for copper alloy in chloride solutions, suggesting that related compounds could also serve as protective agents in metal preservation (Nam, Thang, Hoai, & Hiển, 2016).
Photoluminescence and Electrochemical Properties
Studies on azo-azomethine ligands and their metal complexes reveal insights into the spectral, thermal, electrochemical, and photoluminescence properties of these compounds. Such research underscores the potential of "4-(1,3-dithiolan-2-yl)phenyl (2E)-3-phenyl-2-propenoate" in the development of novel materials with desirable optical and electrical properties (Eren et al., 2015).
Materials Science
The exploration of sulfide polymers as cathode materials in rechargeable lithium batteries highlights the importance of dithiolane derivatives in energy storage technologies. Such research indicates the potential of "4-(1,3-dithiolan-2-yl)phenyl (2E)-3-phenyl-2-propenoate" in the development of advanced materials for energy applications (Zhang et al., 2007).
Safety And Hazards
Eigenschaften
IUPAC Name |
[4-(1,3-dithiolan-2-yl)phenyl] (E)-3-phenylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O2S2/c19-17(11-6-14-4-2-1-3-5-14)20-16-9-7-15(8-10-16)18-21-12-13-22-18/h1-11,18H,12-13H2/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJPZEVWVIVLRI-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(S1)C2=CC=C(C=C2)OC(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSC(S1)C2=CC=C(C=C2)OC(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-dithiolan-2-yl)phenyl (2E)-3-phenyl-2-propenoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-2-Cyano-N-[2-(4-methoxyphenyl)ethyl]-3-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)prop-2-enamide](/img/structure/B2545432.png)

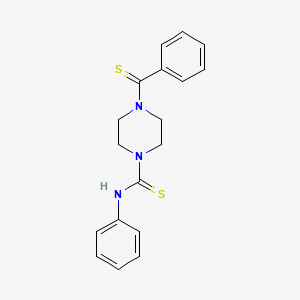

![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2545439.png)
![Ethanone, 1-[2-(difluoromethoxy)-5-fluorophenyl]-](/img/structure/B2545441.png)
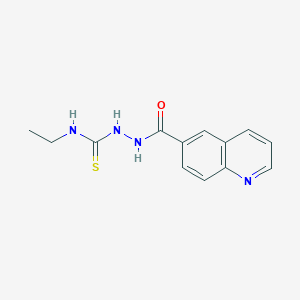
![S-{5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl} N,N-dimethylcarbamothioate](/img/structure/B2545443.png)
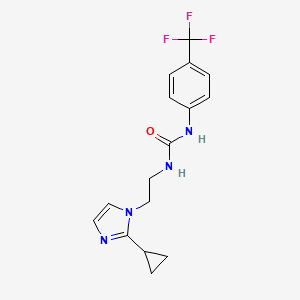
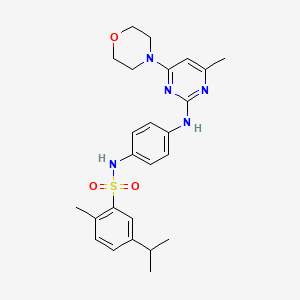
![Ethyl 4-[[2-[[5-[(3,5-dichlorobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2545450.png)
![2-[Cyano(3,4-dimethoxyphenyl)methyl]-6-fluorobenzenecarbonitrile](/img/structure/B2545452.png)
![7-butyl-N-(2,4-dimethoxyphenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2545453.png)
![3-{[2-(4-Fluorophenyl)pyrrolidin-1-yl]carbonyl}-5-isopropylisoxazole](/img/structure/B2545455.png)